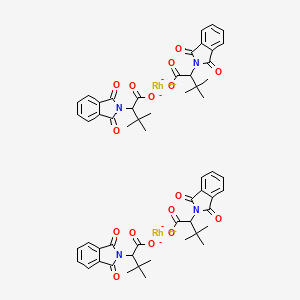

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

Description

The compound 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) features a rhodium(II) center coordinated to a phthalimide-derived ligand. The ligand consists of a 1,3-dioxoisoindol-2-yl group attached to a 3,3-dimethylbutanoate ester. Rhodium(II) complexes are notable for their catalytic applications, particularly in hydrogenation and C–H activation reactions .

Properties

Molecular Formula |

C56H56N4O16Rh2 |

|---|---|

Molecular Weight |

1246.9 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |

InChI |

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4 |

InChI Key |

PDTSLZCQKKXVQL-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Origin of Product |

United States |

Preparation Methods

Isoindoline Core Formation

The 1,3-dioxoisoindoline scaffold is typically derived from phthalic anhydride or related precursors. For example:

Mechanistic Insight :

Acylation of Isoindoline Derivatives

The 3,3-dimethylbutanoate moiety is introduced via acylation of the isoindoline nitrogen:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 3,3-Dimethylbutyryl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 2–4 h | 67–79% | |

| HATU, DIPEA | DMF, RT, 12–24 h | 52–72% |

Key Notes :

- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) reduce reaction rates but improve regioselectivity.

- Purification : Column chromatography (SiO₂, EtOAc/hexane) is critical for isolating pure products.

Rhodium(II) Complexation

The rhodium(II) core is typically derived from Rh₂(OAc)₄ or Rh₂(O₂CCF₃)₄ , with ligand exchange reactions.

Rhodium Precursor Activation

Rhodium(II) carboxylates are preferred due to their stability and reactivity:

| Precursor | Ligand Exchange Conditions | Product | Reference |

|---|---|---|---|

| Rh₂(OAc)₄ | Ethanol, reflux, 2–6 h | Rh₂(L)₄ | |

| Rh₂(pfb)₄ (pfb = perfluorobutyrate) | Toluene, 80°C, 12 h | Rh₂(L)₄ |

Mechanistic Insight :

Coordination Chemistry

The final complex adopts a lantern structure with four bridging ligands and axial coordination sites:

| Structure Feature | Observation | Reference |

|---|---|---|

| Rh–Rh bond length | 2.85–3.23 Å (varies with ligand) | |

| Electronic Properties | Strong absorption at 400–500 nm (dσ→pσ transitions) |

Challenges :

- Steric Hindrance : Bulky ligands (e.g., 3,3-dimethylbutanoate) reduce metal-metal separation and alter electronic properties.

- Oxidative Stability : Rhodium(II) complexes are prone to oxidation; inert atmospheres are required during synthesis.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ligand solubility and reaction efficiency:

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| Acetonitrile | 3–6 h | 72% | |

| THF | 24 h | 52% |

Temperature Control

Moderate temperatures (20–60°C) balance reaction kinetics and ligand stability:

| Temperature | Yield | Reference |

|---|---|---|

| 3°C | 52.1% | |

| 60°C | 72.9% |

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 0.70 (m, 4H), 7.17–8.25 (m, aromatic) | |

| IR (cm⁻¹) | 1800–1700 (C=O), 1450–1350 (C-O) | |

| LC-MS (ESI⁺) | m/z 435.1 [M+H]⁺ |

X-Ray Crystallography

Industrial and Research Applications

Catalytic Applications

Rhodium(II) complexes are used in 1,3-dipolar cycloadditions and C–H activation reactions:

| Reaction Type | Substrates | Yield | Reference |

|---|---|---|---|

| Carbonyl ylide cycloaddition | Diazo compounds, alkenes | 60–90% | |

| Oxidative C–H functionalization | Alkanes, arenes | 40–75% |

Biological Activity

Isoindoline derivatives exhibit antimicrobial and anti-inflammatory properties, though rhodium complexes require further testing.

Summary Table: Preparation Workflow

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

Reduction: Reduction reactions can lead to the formation of lower oxidation states of rhodium.

Substitution: The ligand can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of rhodium, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate exerts its effects involves the coordination of the rhodium ion with the ligand, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing an active site for reactions to occur .

Comparison with Similar Compounds

Structural Features

The 1,3-dioxoisoindol-2-yl (phthalimide) moiety is a common feature among analogs. Key differences arise in substituents and metal coordination:

Key Observations :

- The rhodium complex is distinguished by its metal center, which likely enhances stability and modifies electronic properties for catalytic applications.

- Organic analogs vary in substituents (e.g., carboxylic acids, esters, thioethers), influencing solubility and reactivity. For instance, ester-containing derivatives (e.g., ) exhibit higher hydrophobicity compared to carboxylic acids ().

Physicochemical and Functional Properties

- Solubility : Carboxylic acid derivatives () are more polar and water-soluble than ester analogs (). The rhodium complex’s solubility depends on counterions and ligand hydrophobicity.

- Reactivity: The rhodium(II) center may enable redox activity or catalytic cycles, unlike non-metallated analogs. Organic derivatives often participate in nucleophilic substitutions or hydrogen-bonding interactions (e.g., O–H⋯O in ).

- Thermal Stability : Metal coordination typically enhances thermal stability. For instance, rhodium(II) carboxylates are stable up to 200–300°C, whereas organic analogs (e.g., ) decompose at lower temperatures.

Biological Activity

The compound 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate in conjunction with Rhodium(II) has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications in various fields.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₄N₄O₃

- Molecular Weight : 260.26 g/mol

- Appearance : Typically presented as a crystalline solid.

Structural Representation

The compound features a dioxoisoindole moiety linked to a dimethylbutanoate group, which is crucial for its biological activity.

Catalytic Role of Rhodium(II)

Rhodium(II) serves as a catalyst in various reactions involving the compound. Notably, it facilitates the aerobic decomposition of diazo compounds, leading to the formation of diketones and other derivatives. This process is essential for enhancing the biological efficacy of the compound through the generation of reactive intermediates .

Biological Pathways

The compound exhibits activity through several biochemical pathways:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

- Cell Signaling Modulation : It potentially alters signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that derivatives of isatin compounds exhibit significant antibacterial and antifungal properties .

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

- Antimicrobial Efficacy

- Anticancer Studies

Data Table: Summary of Biological Activities

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.